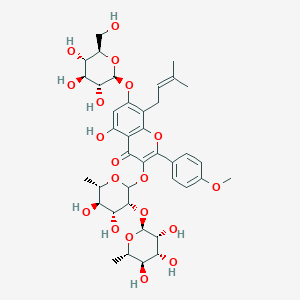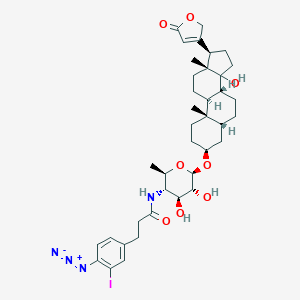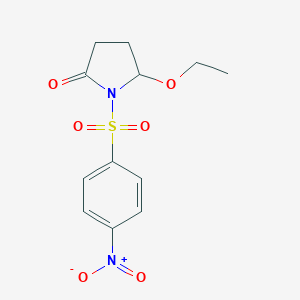
Ncmaeo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ncmaeo, also known as N-cyclohexyl-2-(3,4-methylenedioxyphenyl) ethanamine oxide, is a research chemical that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the amphetamine class of drugs and is structurally similar to MDMA (ecstasy). However, unlike MDMA, Ncmaeo is not a recreational drug and is not intended for human consumption. Instead, it is used in scientific research to investigate its potential as a treatment for various medical conditions.
Mechanism of Action
The mechanism of action of Ncmaeo is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions.
Biochemical and Physiological Effects:
Ncmaeo has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ncmaeo in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant and neuroprotective effects, which make it a promising candidate for the development of new treatments for various medical conditions.
However, one of the limitations of using Ncmaeo in lab experiments is its potential toxicity. Like other research chemicals, Ncmaeo has not been extensively studied in humans and its long-term effects are not fully understood. Therefore, caution should be exercised when working with this compound.
Future Directions
There are several future directions for research on Ncmaeo. One area of research is its potential as a treatment for other medical conditions such as anxiety disorders and addiction. Studies have shown that Ncmaeo can reduce anxiety-like behavior in animal models, which makes it a promising candidate for the development of new treatments for anxiety disorders.
Another area of research is its potential as a nootropic. Nootropics are drugs that enhance cognitive function, such as memory and concentration. Studies have shown that Ncmaeo can improve cognitive function in animal models, which makes it a promising candidate for the development of new nootropics.
In conclusion, Ncmaeo is a research chemical that has gained attention in recent years due to its potential therapeutic properties. It has been studied for its potential as an antidepressant and a treatment for neurodegenerative diseases. However, caution should be exercised when working with this compound due to its potential toxicity. There are several future directions for research on Ncmaeo, including its potential as a treatment for anxiety disorders and addiction, as well as its potential as a nootropic.
Synthesis Methods
The synthesis of Ncmaeo involves the reaction of cyclohexylamine with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then oxidized using hydrogen peroxide to yield Ncmaeo.
Scientific Research Applications
Ncmaeo has been studied for its potential therapeutic properties in various medical conditions. One of the areas of research is its use as an antidepressant. Studies have shown that Ncmaeo can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Ncmaeo can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of these diseases.
properties
CAS RN |
119111-52-3 |
|---|---|
Product Name |
Ncmaeo |
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-1H-naphtho[2,1-f]isoquinolin-3-one |
InChI |
InChI=1S/C19H24ClNO2/c1-19-8-7-15-14-6-4-13(23-2)9-12(14)3-5-16(15)17(19)10-18(22)21(20)11-19/h4,6,9,15-17H,3,5,7-8,10-11H2,1-2H3/t15-,16-,17+,19-/m1/s1 |
InChI Key |
PAJWCBYXZFZPAL-VXIBKDFQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
synonyms |
N-chloro-3-methoxy-17-azahomo-1,3,5(10)-estratrien-16-one NCMAEO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)


![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)

![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)





